molecular formula C8H12O2 B13946137 1-Ethynylcyclohexane-1,2-diol CAS No. 75476-42-5

1-Ethynylcyclohexane-1,2-diol

Cat. No.: B13946137
CAS No.: 75476-42-5
M. Wt: 140.18 g/mol
InChI Key: AMMOKDUXYCRKMR-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexane-1,2-diol is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclohexane ring substituted with an ethynyl group and two hydroxyl groups

Preparation Methods

The synthesis of 1-Ethynylcyclohexane-1,2-diol typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method allows for the introduction of the ethynyl group onto the cyclohexane ring, resulting in the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethynylcyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 1-ethylcyclohexane-1,2-diol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-Ethynylcyclohexane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynylcyclohexane-1,2-diol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-Ethynylcyclohexane-1,2-diol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of an ethynyl group and two hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

75476-42-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-ethynylcyclohexane-1,2-diol

InChI

InChI=1S/C8H12O2/c1-2-8(10)6-4-3-5-7(8)9/h1,7,9-10H,3-6H2

InChI Key

AMMOKDUXYCRKMR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1O)O

Origin of Product

United States

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